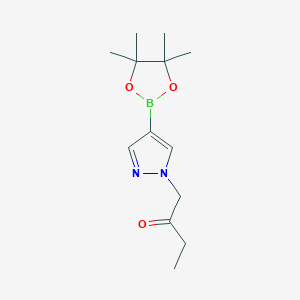
4,6-Dicloro-5-yodo-2-(metiltio)pirimidina
Descripción general
Descripción
“4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine” is a compound with the empirical formula C5H3Cl2IN2S . It is a heterocyclic compound and is used as a building block in organic synthesis .
Synthesis Analysis
The synthesis of “4,6-Dichloro-2-(methylthio)pyrimidine” involves a four-step reaction process: nitrification, cyclization, methylation, and chlorination . The nitrification reagent used in the first step is concentrated nitric acid or fuming nitric acid. In the second step, a pyrimidine heterocyclic compound is formed with thiourea under the action of sodium alcoholate. The methylation reagent in the third step is dimethyl sulfate, and the chlorination reagent in the fourth step is phosphorus oxychloride .Molecular Structure Analysis
The molecular structure of “4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine” can be represented by the SMILES stringCSc1nc(Cl)c(I)c(Cl)n1 . The InChI key for this compound is CSALCFDNQLMLGG-UHFFFAOYSA-N . Chemical Reactions Analysis
“4,6-Dichloro-2-(methylthio)pyrimidine” reacts with (η 5 -C 5 H 5)Fe (CO) 2 to form monometallic and bimetallic complexes .Physical And Chemical Properties Analysis
“4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine” is a solid compound with a melting point of 101-106 °C . It has a molecular weight of 320.97 .Aplicaciones Científicas De Investigación
Síntesis de Pirimidinas Disustituidas
4,6-Dicloro-5-yodo-2-(metiltio)pirimidina se utiliza como reactivo de partida en la síntesis de pirimidinas disustituidas. Este proceso implica una aminación en tándem y un acoplamiento cruzado de Suzuki-Miyaura, que son pasos cruciales en la creación de compuestos orgánicos complejos con posibles actividades farmacológicas .
Síntesis de Biarilipirimidinas
Este compuesto también se emplea en la síntesis de biarilipirimidinas. El proceso incluye un acoplamiento cruzado de biarili, un método que forma compuestos de biarili mediante el acoplamiento de dos haluros de arilo diferentes. Estas biarilipirimidinas son significativas debido a sus posibles aplicaciones en productos farmacéuticos y ciencia de materiales .
Reacciones de Cuatro Componentes
En química medicinal, this compound se puede utilizar en reacciones de cuatro componentes (4CR). Estas reacciones son un tipo de reacción multicomponente (MCR) en la que cuatro reactivos diferentes se unen para formar un producto, lo que es un método eficaz para crear moléculas complejas con diversas propiedades farmacológicas .
Aplicaciones de Líquidos Iónicos
Se ha informado que el compuesto se utiliza junto con líquidos iónicos, como el cloruro de hierro(III) 1-butil-3-metil-1H-imidazol-3-io ([Bmim]FeCl4), para sintetizar compuestos heterocíclicos. Los líquidos iónicos sirven como solventes o catalizadores en estas reacciones, ofreciendo una alternativa más ecológica a los solventes tradicionales debido a su baja volatilidad y reutilización .
Síntesis de Diazinas Decoradas Farmacológicamente Activas
Sirve como intermedio en la preparación de diazinas decoradas farmacológicamente activas, particularmente pirimidinas. Estas diazinas decoradas a menudo están dotadas de aplicaciones clínicas, destacando su importancia en el descubrimiento y desarrollo de fármacos .
Herramienta de Investigación y Desarrollo
Como intermedio químico, this compound es una herramienta valiosa en investigación y desarrollo dentro de las industrias química y farmacéutica. Ayuda en la exploración de nuevas vías sintéticas y el descubrimiento de nuevos compuestos con posibles beneficios terapéuticos .
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may form combustible dust concentrations in air and causes severe skin burns and eye damage . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . In case of ingestion, do not induce vomiting and seek immediate medical attention .
Propiedades
IUPAC Name |
4,6-dichloro-5-iodo-2-methylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2IN2S/c1-11-5-9-3(6)2(8)4(7)10-5/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSALCFDNQLMLGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=N1)Cl)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2IN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00731887 | |
| Record name | 4,6-Dichloro-5-iodo-2-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00731887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
917895-51-3 | |
| Record name | 4,6-Dichloro-5-iodo-2-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00731887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 917895-51-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3,6-Bis[4-(diphenylamino)phenyl]-9H-carbazole](/img/structure/B1509127.png)



![6-chloro-7-fluoro-8-nitro-9H-pyrido[3,4-b]indole](/img/structure/B1509153.png)




